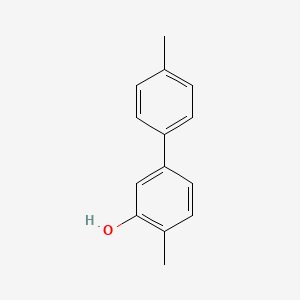
5-(4-Methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-2-methylphenol, 95% (5-MMP-2MP) is an aromatic chemical compound that belongs to the family of phenols. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 250°C. It has a molecular weight of 188.2 g/mol and is soluble in ethanol, ether, and benzene. 5-MMP-2MP is widely used in laboratories for experiments and research purposes due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and an electron acceptor, which allows it to participate in a variety of chemical reactions. It is also believed that the compound can act as an intermediate in the formation of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methylphenyl)-2-methylphenol, 95% are not well-understood. However, it is believed that the compound can affect the metabolism of certain compounds, such as polymers, and can influence the activity of certain enzymes. Additionally, it is believed that the compound can have an effect on the structure of proteins and can affect the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Methylphenyl)-2-methylphenol, 95% in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is easy to work with and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose if not stored properly. Additionally, it can be toxic if ingested in large quantities.
Orientations Futures
In the future, 5-(4-Methylphenyl)-2-methylphenol, 95% could be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore the possible applications of the compound in the treatment of diseases. Finally, further research could be conducted to explore the potential of using the compound in the synthesis of new materials and products.
Méthodes De Synthèse
5-(4-Methylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methylphenol and 2-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 5-(4-Methylphenyl)-2-methylphenol, 95%. The second step involves the purification of the compound by recrystallization.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid, which is used in the study of the structure and properties of polymers. It is also used in the synthesis of other organic compounds, such as 2-methyl-5-methylphenol, which is used in the study of organic reactions. Additionally, it is used in the synthesis of pharmaceuticals and active ingredients.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMCCWHFDKJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432186 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-methylphenol | |
CAS RN |
1026010-71-8 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


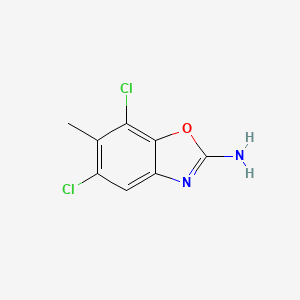
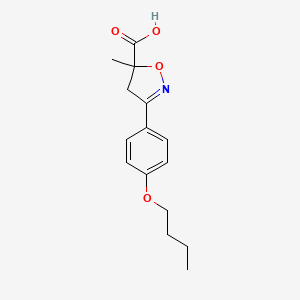


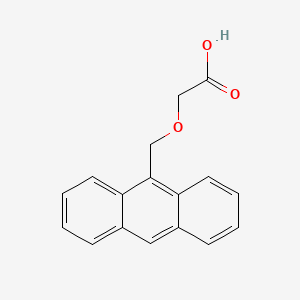

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
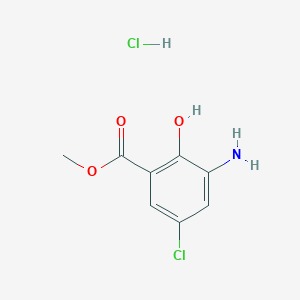


![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
